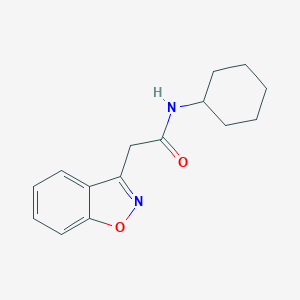
2,4,5-trimethyl-N-propylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4,5-trimethyl-N-propylbenzenesulfonamide, also known as TPS, is a sulfonamide compound that has been widely used in scientific research applications. It was first synthesized in the 1950s and has since been used in various fields of research, including biochemistry, pharmacology, and neuroscience. In
作用机制
2,4,5-trimethyl-N-propylbenzenesulfonamide acts as a competitive antagonist of TRPV1 channels, binding to the channel pore and preventing the influx of calcium ions. This inhibition of TRPV1 activity leads to a reduction in pain and temperature sensation, making 2,4,5-trimethyl-N-propylbenzenesulfonamide a potential therapeutic agent for the treatment of pain-related disorders.
Biochemical and Physiological Effects
In addition to its effects on TRPV1 channels, 2,4,5-trimethyl-N-propylbenzenesulfonamide has also been shown to inhibit the activity of other ion channels, including potassium channels and calcium-activated chloride channels. These effects on ion channels can lead to changes in cellular excitability and neurotransmitter release, which may have implications for neurological and psychiatric disorders.
实验室实验的优点和局限性
One advantage of using 2,4,5-trimethyl-N-propylbenzenesulfonamide in lab experiments is its selectivity for TRPV1 channels, which allows for the specific targeting of pain and temperature sensation. However, 2,4,5-trimethyl-N-propylbenzenesulfonamide has also been shown to have off-target effects on other ion channels, which can complicate data interpretation. Additionally, 2,4,5-trimethyl-N-propylbenzenesulfonamide has a relatively short half-life, which can limit its usefulness in long-term experiments.
未来方向
Future research on 2,4,5-trimethyl-N-propylbenzenesulfonamide could focus on further elucidating its mechanism of action on TRPV1 channels and other ion channels. Additionally, investigations into the potential therapeutic applications of 2,4,5-trimethyl-N-propylbenzenesulfonamide for pain-related disorders could be explored. Finally, the development of more selective and long-lasting 2,4,5-trimethyl-N-propylbenzenesulfonamide analogs could improve its usefulness as a research tool and potential therapeutic agent.
Conclusion
In conclusion, 2,4,5-trimethyl-N-propylbenzenesulfonamide is a sulfonamide compound that has been widely used in scientific research applications, particularly in the study of ion channels and their role in pain and temperature sensation. Its selectivity for TRPV1 channels has made it a valuable tool in the field of pain research, although its off-target effects and short half-life can limit its usefulness in certain experiments. Future research on 2,4,5-trimethyl-N-propylbenzenesulfonamide could lead to a better understanding of its mechanism of action and potential therapeutic applications.
合成方法
The synthesis of 2,4,5-trimethyl-N-propylbenzenesulfonamide involves the reaction of 2,4,5-trimethylbenzenesulfonyl chloride with n-propylamine in the presence of a base such as sodium hydroxide. The reaction yields 2,4,5-trimethyl-N-propylbenzenesulfonamide as a white crystalline solid with a melting point of 149-151°C.
科学研究应用
2,4,5-trimethyl-N-propylbenzenesulfonamide has been widely used in scientific research as a tool to study the function of ion channels, particularly the transient receptor potential (TRP) channels. TRP channels are a family of ion channels that play important roles in various physiological processes, including sensory perception, pain sensation, and thermoregulation. 2,4,5-trimethyl-N-propylbenzenesulfonamide has been shown to selectively block the activity of TRPV1, a subtype of TRP channels that is involved in the perception of pain and temperature sensation.
属性
产品名称 |
2,4,5-trimethyl-N-propylbenzenesulfonamide |
|---|---|
分子式 |
C12H19NO2S |
分子量 |
241.35 g/mol |
IUPAC 名称 |
2,4,5-trimethyl-N-propylbenzenesulfonamide |
InChI |
InChI=1S/C12H19NO2S/c1-5-6-13-16(14,15)12-8-10(3)9(2)7-11(12)4/h7-8,13H,5-6H2,1-4H3 |
InChI 键 |
DOKDKIBEKCVQOA-UHFFFAOYSA-N |
SMILES |
CCCNS(=O)(=O)C1=C(C=C(C(=C1)C)C)C |
规范 SMILES |
CCCNS(=O)(=O)C1=C(C=C(C(=C1)C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(2-Bromo-4-methylphenyl)carbamoyl]benzoic acid](/img/structure/B225984.png)



![5-bromo-N-[3-(diethylamino)propyl]-2-methoxy-4-methylbenzenesulfonamide](/img/structure/B226030.png)








![1-[(4-Ethoxy-3-ethylphenyl)sulfonyl]pyrrolidine](/img/structure/B226115.png)